

# **Application Notes and Protocols for Nickel- Catalyzed Amidation of Aryl Halides**

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This document provides detailed protocols and application notes for the nickel-catalyzed amidation of aryl halides, a crucial transformation in modern synthetic chemistry, particularly for the pharmaceutical and agrochemical industries. Nickel catalysis offers a cost-effective and often more reactive alternative to traditional palladium-based methods, especially for the coupling of challenging aryl chloride substrates.

### Introduction

The formation of C–N bonds to synthesize aryl amides is a fundamental transformation in organic synthesis. While palladium-catalyzed Buchwald-Hartwig amination has been a cornerstone in this area, the use of nickel catalysts has gained significant traction due to the lower cost and unique reactivity of nickel.[1][2] Nickel catalysts have demonstrated high efficacy in coupling a wide range of aryl halides, including the less reactive but more abundant aryl chlorides, with various nitrogen nucleophiles such as primary and secondary amines, and even amides themselves.[3][4] These methods are characterized by their broad substrate scope, excellent functional group tolerance, and often mild reaction conditions.[3]

## **Catalytic Systems and Reaction Conditions**

Several nickel-based catalytic systems have been developed for the amidation of aryl halides. These systems typically consist of a nickel precatalyst, a ligand, and a base in a suitable solvent.



#### Common Nickel Precatalysts:

- Ni(COD)<sub>2</sub> (Bis(1,5-cyclooctadiene)nickel(0)): A common Ni(0) source, typically used with phosphine or N-heterocyclic carbene (NHC) ligands.[2][3]
- NiCl<sub>2</sub>(DME) (1,2-Dimethoxyethane)nickel(II) chloride: An air-stable Ni(II) precatalyst that is reduced in situ to the active Ni(0) species.[5]
- (BINAP)Ni(η²-NC-Ph): A well-defined, single-component Ni(0) precatalyst that exhibits high activity.[1][6]

#### Common Ligands:

- Phosphine Ligands: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are frequently employed.[1][2]
- N-Heterocyclic Carbene (NHC) Ligands: Ligands such as SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) are effective, particularly with Ni(II) precatalysts.[5]

#### Bases and Solvents:

- Bases: Strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu)
  are typically required to deprotonate the amine nucleophile.[1][3]
- Solvents: Anhydrous, aprotic solvents such as toluene, dioxane, or 2-methyltetrahydrofuran
   (2-Me-THF) are commonly used.[1][5]

### **Data Presentation: Substrate Scope and Yields**

The following tables summarize the performance of different nickel catalytic systems in the amidation of various aryl chlorides with a range of primary and secondary amines.

Table 1: Nickel-Catalyzed Amination of Various Aryl Chlorides with Octylamine.[1][6]



Entry	Aryl Chloride	Product	Yield (%)
1	4-Chloroanisole	N-(4- methoxyphenyl)octan- 1-amine	96
2	4-Chlorotoluene	N-(p-tolyl)octan-1- amine	95
3	Chlorobenzene	N-phenyloctan-1- amine	92
4	4- Chlorobenzotrifluoride	N-(4- (trifluoromethyl)phenyl )octan-1-amine	85
5	2-Chloropyridine	N-octylpyridin-2-amine	78

Conditions: Aryl chloride (0.400 mmol), octylamine (0.600 mmol), (BINAP)Ni( $\eta^2$ -NC-Ph) (1 mol %), NaOtBu (0.600 mmol), toluene (1 mL), 50 °C, 24 h.[1][6]

Table 2: Nickel-Catalyzed Amination of 3-Chloroanisole with Various Primary Amines.[1][6]



Entry	Primary Amine	Product	Yield (%)
1	Cyclohexylamine	N-(3- methoxyphenyl)cycloh exanamine	85
2	Benzylamine	N-benzyl-3- methoxyaniline	96
3	Allylamine	N-allyl-3- methoxyaniline	93
4	2-Morpholinoethan-1- amine	N'-(3-methoxyphenyl)- N,N-dimethylethane- 1,2-diamine	88
5	Furfurylamine	N-((furan-2- yl)methyl)-3- methoxyaniline	90

Conditions: 3-chloroanisole (0.400 mmol), primary amine (0.600 mmol), (BINAP)Ni( $\eta^2$ -NC-Ph) (2 mol %), NaOtBu (0.600 mmol), toluene (1 mL), 50 °C, 24 h.[1][6]

Table 3: Nickel-Catalyzed Amination of Aryl Chlorides with Amides.[3][4]



Entry	Aryl Chloride	Amide	Product	Yield (%)
1	4-Chlorotoluene	N,N- Dimethylformami de	N,N-dimethyl-4- methylaniline	99
2	4-Chloroanisole	N- Methylformamide	N-methyl-4- methoxyaniline	95
3	1- Chloronaphthale ne	N,N- Dimethylacetami de	N,N- dimethylnaphthal en-1-amine	81
4	2-Chloropyridine	N,N- Dimethylformami de	N,N- dimethylpyridin- 2-amine	75
5	4- Chlorobenzonitril e	N- Phenylacetamide	N-(4- cyanophenyl)-N- phenylacetamide	71

Conditions: Aryl chloride (1.0 mmol), amide (1.2 mmol), Ni(COD) $_2$  (1 mol %), APr·HCl (1 mol %), KOtBu (4.0 mmol), H $_2$ O (1.0 mmol), toluene (2.0 mL), 35 °C, 24 h.[3][4]

## **Experimental Protocols**

Below are detailed methodologies for two common nickel-catalyzed amidation reactions.

## Protocol 1: General Procedure for Ni(0)/BINAP-Catalyzed Amination of Aryl Chlorides with Primary Amines

This protocol is adapted from the work of Hartwig and colleagues.[1][6]

#### Materials:

- (BINAP)Ni(η²-NC-Ph) catalyst
- · Aryl chloride



- Primary amine
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene
- An oven-dried Schlenk tube or vial with a magnetic stir bar
- Nitrogen or argon gas supply

#### Procedure:

- In a glovebox, add (BINAP)Ni(η²-NC-Ph) (0.004 mmol, 1 mol %) and NaOtBu (0.600 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
- Add the aryl chloride (0.400 mmol) and the primary amine (0.600 mmol).
- Add anhydrous toluene (1.0 mL).
- Seal the Schlenk tube and remove it from the glovebox.
- Place the reaction vessel in a preheated oil bath at 50 °C and stir for 24 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

## Protocol 2: General Procedure for Ni(II)/NHC-Catalyzed Amination of Aryl Chlorides with Secondary Amines

This protocol is a representative procedure based on methodologies utilizing air-stable Ni(II) precatalysts.[5][7]



#### Materials:

- NiCl2(DME)
- SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)
- Sodium tert-butoxide (NaOtBu)
- · Aryl chloride
- Secondary amine (e.g., morpholine)
- Anhydrous 2-methyltetrahydrofuran (2-Me-THF)
- · An oven-dried screw-cap vial with a magnetic stir bar
- Nitrogen or argon gas supply

#### Procedure:

- To an oven-dried screw-cap vial containing a magnetic stir bar, add NiCl<sub>2</sub>(DME) (0.025 mmol, 5 mol %), SIPr·HCl (0.05 mmol, 10 mol %), and NaOtBu (1.125 mmol).
- Seal the vial with a cap containing a PTFE septum and purge with nitrogen or argon.
- Add the aryl chloride (0.5 mmol) and the secondary amine (0.9 mmol).
- Add anhydrous 2-Me-THF (2.5 mL) via syringe.
- Place the vial in a preheated heating block or oil bath at 80 °C and stir for 3-12 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 10 mL).



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel.

# Visualizations Catalytic Cycle for Nickel-Catalyzed Amidation

The following diagram illustrates a plausible catalytic cycle for the nickel-catalyzed amidation of an aryl halide.



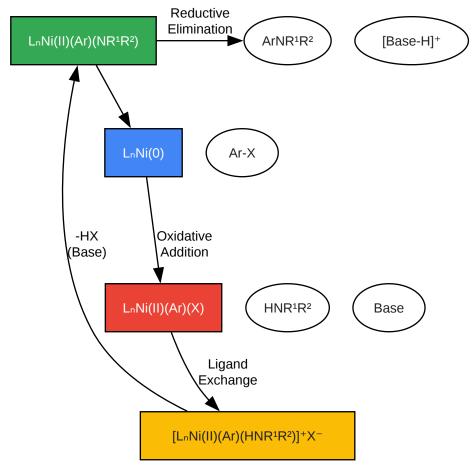


Figure 1: Proposed Catalytic Cycle



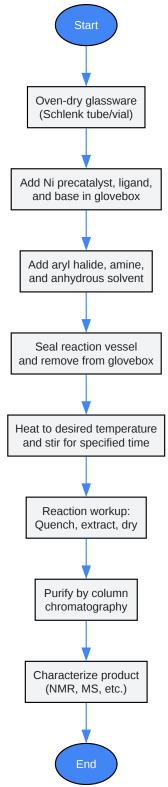


Figure 2: General Experimental Workflow

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